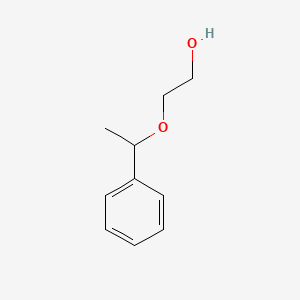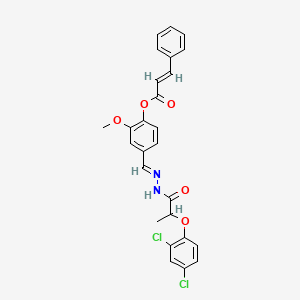
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate is a complex organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features multiple functional groups, including dichlorophenoxy, propanoyl, hydrazono, methoxyphenyl, and cinnamate moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propanoic acid.
Hydrazone Formation: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with hydrazine to form the corresponding hydrazone derivative.
Condensation Reaction: The hydrazone derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the hydrazonomethyl intermediate.
Cinnamate Formation: Finally, the hydrazonomethyl intermediate is reacted with cinnamic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone and cinnamate moieties are believed to play a crucial role in its biological activity. It may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-((2-(2-(2,4-Dichlorophenoxy)propanoyl)hydrazono)methyl)-2-methoxyphenyl cinnamate can be compared with other aryloxyphenoxypropionic acids and cinnamate derivatives. Similar compounds include:
2-(2,4-Dichlorophenoxy)propanoic acid: A precursor in the synthesis of the target compound.
Cinnamic acid: Shares the cinnamate moiety and is used in the final step of the synthesis.
Hydrazone derivatives: Compounds with similar hydrazone functionality, which may exhibit comparable reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
765285-88-9 |
|---|---|
Molecular Formula |
C26H22Cl2N2O5 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H22Cl2N2O5/c1-17(34-22-12-10-20(27)15-21(22)28)26(32)30-29-16-19-8-11-23(24(14-19)33-2)35-25(31)13-9-18-6-4-3-5-7-18/h3-17H,1-2H3,(H,30,32)/b13-9+,29-16+ |
InChI Key |
IKNANDMFTVLOGB-ZQJDJTLGSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


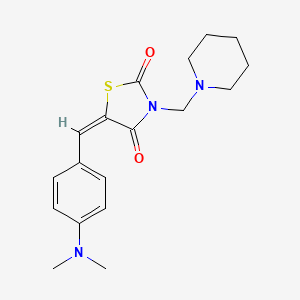

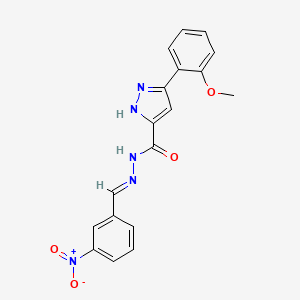



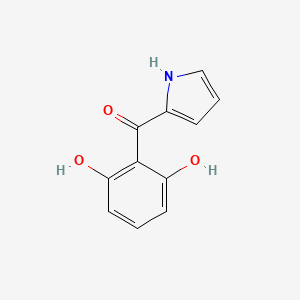
![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)
